benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate
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Overview
Description
benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate: is a complex organic compound with a unique structure that combines elements of thiourea, carbamic acid, and benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Thiourea Intermediate: This step involves the reaction of an amine with carbon disulfide to form a thiourea derivative.
Introduction of the Trichloroethyl Group: The thiourea intermediate is then reacted with trichloroacetaldehyde to introduce the trichloroethyl group.
Formation of the Carbamic Acid Benzyl Ester: Finally, the compound is reacted with benzyl chloroformate to form the carbamic acid benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid or base catalysts are typically used in transesterification reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Less chlorinated derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The trichloroethyl group may also interact with hydrophobic pockets in proteins, further influencing biological activity.
Comparison with Similar Compounds
- [2,2,2-Trichloro-1-(3-m-tolyl-thioureido)-ethyl]-carbamic acid methyl ester
- [2,2,2-Trichloro-1-(3-m-tolyl-thioureido)-ethyl]-carbamic acid ethyl ester
Comparison:
- Uniqueness: The benzyl ester group in benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate provides unique steric and electronic properties compared to its methyl and ethyl counterparts. This can influence its reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the specific structure of the benzyl ester derivative may offer advantages in certain catalytic or biological contexts.
Properties
Molecular Formula |
C18H18Cl3N3O2S |
---|---|
Molecular Weight |
446.8g/mol |
IUPAC Name |
benzyl N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C18H18Cl3N3O2S/c1-12-6-5-9-14(10-12)22-16(27)23-15(18(19,20)21)24-17(25)26-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,24,25)(H2,22,23,27) |
InChI Key |
XWMMDWNLNSEVAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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